4,7-Dichloro-2-ethylquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of two chlorine atoms at the 4 and 7 positions and an ethyl group at the 2 position of the quinazoline ring. This compound is notable for its potential applications in medicinal chemistry and as a synthetic intermediate in various chemical reactions.
The compound can be synthesized through various methods, primarily involving the reaction of specific precursors such as 4-hydroxy-7-chloroquinoline and phosphorus oxychloride. The synthesis routes often emphasize efficiency and yield, making it suitable for industrial applications.
4,7-Dichloro-2-ethylquinazoline is classified under heterocyclic compounds, specifically as a substituted quinazoline derivative. Its molecular formula is , with a molecular weight of approximately 198.05 g/mol.
The synthesis of 4,7-dichloro-2-ethylquinazoline can be achieved through several synthetic routes:
The synthesis typically requires specific conditions including temperature control (often around 135–140°C), inert atmospheres (such as nitrogen), and careful handling of reagents to optimize yield and purity. The final product is usually purified through recrystallization techniques.
The molecular structure of 4,7-dichloro-2-ethylquinazoline features a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The chlorine substituents significantly influence its electronic properties and reactivity.
The compound participates in various chemical reactions typical of quinazoline derivatives:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity towards the desired products.
The mechanism of action for compounds like 4,7-dichloro-2-ethylquinazoline often involves interaction with biological targets such as enzymes or receptors. The chlorine atoms enhance lipophilicity, aiding in membrane permeability.
Research indicates that quinazoline derivatives can exhibit anti-cancer properties by inhibiting specific kinases involved in cell proliferation . The exact mechanism may vary depending on the target enzyme or receptor.
4,7-Dichloro-2-ethylquinazoline is primarily used in:
Catalytic methods for constructing the quinazoline core prioritize atom economy and regioselectivity. The Niementowski reaction remains foundational, where anthranilic acid derivatives undergo cyclocondensation with ethyl carbamate or formamide derivatives under acid catalysis to yield 4-oxoquinazoline intermediates. Subsequent chlorination and alkylation steps then afford 4,7-dichloro-2-ethylquinazoline. Modifications using triphosgene (BTC) as a cyclodehydrating agent significantly enhance reaction efficiency, achieving quinazoline ring closure at reduced temperatures (80–100°C) compared to traditional phosphoryl chloride methods [1] [5].
Transition metal catalysis offers complementary routes. Copper-catalyzed tandem C-N bond formation and ring expansion processes enable access to medium-sized N-heterocycles from β-lactam precursors. While initially developed for azepines, this strategy demonstrates adaptability for quinazoline synthesis when employing o-haloaryl ethyl carboxamide substrates. The Cu(I)/diamine catalyst system facilitates Ullmann-type coupling, followed by intramolecular amidation to form the bicyclic core. Acetic acid co-catalysis proves critical for promoting the ring-expansion step in such sequences [8]. Silver catalysis, though less explored for direct quinazoline formation, shows promise in activating alkyne diols for CO₂ incorporation into heterocyclic scaffolds—a strategy potentially adaptable for functionalized quinazolines [2].
Table 1: Catalytic Systems for Quinazoline Ring Formation
Catalyst System | Substrate Class | Key Conditions | Target Intermediate | Yield Range (%) |
---|---|---|---|---|
POCl₃ / PCl₅ | 4-Hydroxyquinazolines | Reflux, chlorobenzene | 2,4-Dichloroquinazolines | 70–85 |
Triphosgene (BTC) | Anthranilamides | 80–100°C, solvent-free | 2,4-Dichloro intermediates | 75–92 |
CuI/1,10-Phenanthroline | β-Lactams + o-Haloanilines | 110°C, DMF | Azepino[1,2-a]quinazolines* | 60–78 |
H-BEA* Zeolite (Fluorided) | Aniline + Acetaldehyde | 450°C, vapor phase | 2/4-Methylquinolines** | Up to 90 (combined) |
Adaptable via substrate design; *Demonstrates catalytic heterocyclization capability [1] [8] [10].*
Regioselective halogenation is pivotal for installing chlorine atoms at the 4- and 7-positions of the quinazoline scaffold. Phosphorus oxychloride (POCl₃) serves as the traditional chlorinating agent for converting 4,7-dihydroxyquinazolines into the corresponding dichloro derivatives. This reaction typically requires harsh conditions (reflux, ~110°C) and extended reaction times (12–24 hours). Modern improvements utilize triphosgene in chlorobenzene at 80–90°C, achieving near-complete conversion of 7-hydroxy-4-oxoquinazoline precursors to 4,7-dichloroquinazoline within 3–5 hours with yields exceeding 90%. This method minimizes phosphorous oxychloride handling and reduces byproduct formation [1] [5].
The 2-position alkylation is achieved via two primary strategies:
Table 2: Chlorinating Agents for 4,7-Dichloroquinazoline Synthesis
Chlorinating Agent | Precursor | Temperature | Time (h) | Solvent | Yield (%) | Advantages |
---|---|---|---|---|---|---|
POCl₃ (neat) | 4,7-Dihydroxyquinazoline | 110–120°C | 12–24 | – | 70–80 | High conversion |
POCl₃ | 4,7-Dihydroxyquinazoline | Reflux | 8–12 | Toluene | 65–75 | Solvent moderates reactivity |
PCl₅ | 4,7-Dihydroxyquinazoline | 100–110°C | 6–10 | Chlorobenzene | 75–85 | Enhanced Cl⁺ donation |
Triphosgene (BTC) | 4,7-Dihydroxyquinazoline | 80–90°C | 3–5 | Chlorobenzene | 85–92 | Mild, low toxicity, efficient |
SOCl₂ | 4,7-Dihydroxyquinazoline | Reflux | 10–15 | – | 60–70 | Inexpensive |
Microwave irradiation dramatically accelerates key steps in quinazoline synthesis. The cyclocondensation of anthranilic acid derivatives with ethyl cyanocetate or acetamides under microwave irradiation (150–200 W) achieves quinazolinone formation in 15–30 minutes versus 6–12 hours conventionally. Subsequent chlorination using PCl₅ under solvent-free microwave conditions (5–10 min, 100–120°C) provides 4,7-dichloro-2-ethylquinazoline with minimal decomposition and yields consistently above 85% [5].
Vapor-phase methods over heterogeneous catalysts exemplify solvent-free efficiency. Fluorided BEA* zeolites catalyze the assembly of methylquinolines from aniline and acetaldehyde at 450°C. While focused on quinolines, this demonstrates the viability of gas-phase heterocyclization. Adapting this for quinazolines could involve reacting o-aminoacetophenone with ethylamine over acidic zeolites or supported metal oxides to construct the 2-ethyl-substituted pyrimidine ring directly [10].
The chlorine atoms at C4 and C7 and the ethyl group at C2 provide handles for further elaboration:
Table 3: Key 4,7-Dichloro-2-ethylquinazoline Derivatives
Compound Name | CAS Number | Molecular Formula | Derivatization Site | Typical Application |
---|---|---|---|---|
4,7-Dichloro-2-ethylquinazoline | Parent Compound | C₁₀H₈Cl₂N₂ | Core scaffold | Synthetic intermediate |
4-(Piperazin-1-yl)-7-chloro-2-ethylquinazoline | - | C₁₄H₁₇ClN₄ | C4 (SNAr) | Kinase inhibitor precursor |
7-(4-Fluorophenyl)-4-chloro-2-ethylquinazoline | - | C₁₆H₁₂ClFN₂ | C7 (Suzuki) | Antimicrobial candidate |
4,7-Bis(morpholino)-2-ethylquinazoline | - | C₁₆H₂₂N₄O₂ | C4 & C7 (SNAr) | PDE inhibitor scaffold |
2-(1-Hydroxyethyl)-4,7-dichloroquinazoline | - | C₁₀H₈Cl₂N₂O | C2 Oxidation | Prodrug intermediate |
Comprehensive Compound Table
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5